![molecular formula C28H31N5O2 B2362277 2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611196-85-1](/img/structure/B2362277.png)
2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties can lead to a marked enhancement of the aqueous solubility .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The molecule contains a piperazine ring, a benzimidazole ring, and a pyridine ring. The exact structure would need to be determined through techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Scientific Research Applications
Antiviral Activity
This compound exhibits potential antiviral properties. Researchers have investigated its effects against various viruses, including HIV. While further studies are needed, its structural features make it an interesting candidate for antiviral drug development .
Anticancer Potential
The unique chemical structure of this compound suggests potential anticancer activity. It could interfere with cancer cell growth pathways or inhibit specific enzymes involved in tumor progression. Researchers are exploring its effects on different cancer cell lines and animal models .
Anti-Inflammatory Properties
Due to its heterocyclic nature, this compound might possess anti-inflammatory properties. It could modulate immune responses and reduce inflammation. Investigating its impact on inflammatory pathways could reveal valuable insights .
Neuroprotective Effects
Compounds with piperazine moieties often exhibit neuroprotective properties. Researchers have studied similar structures for their ability to prevent neurodegenerative diseases. This compound’s potential neuroprotective effects warrant further investigation .
Antifungal Activity
Triazole derivatives, like the one described, have shown antifungal effects. Investigating its efficacy against specific fungal strains could lead to novel antifungal agents .
Metabolic Disorders
Considering its unique structure, this compound might interact with metabolic pathways. Researchers could explore its effects on glucose metabolism, lipid regulation, or insulin sensitivity .
Drug Delivery Systems
The presence of a piperazine group suggests potential use in drug delivery systems. Researchers could explore its role in enhancing drug solubility, stability, or targeted delivery .
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . This compound, with its complex structure and multiple functional groups, could be a valuable starting point for the development of new drugs with improved properties.
properties
IUPAC Name |
2-ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-4-23-20(2)24(19-29)27-30-25-10-5-6-11-26(25)33(27)28(23)32-14-12-31(13-15-32)16-17-35-22-9-7-8-21(18-22)34-3/h5-11,18H,4,12-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKXGDYHYNJVNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=CC(=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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